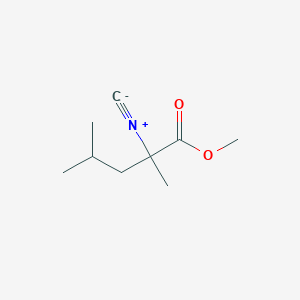
2-Isocyano-2,4-dimethylpentanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyano-2,4-dimethylpentanoic acid methyl ester is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is known for its unique isocyano functional group, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester typically involves the reaction of 2,4-dimethylpentanoic acid with methyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Isocyano-2,4-dimethylpentanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The isocyano group can undergo nucleophilic substitution reactions with reagents like amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates, respectively.
Applications De Recherche Scientifique
2-Isocyano-2,4-dimethylpentanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-Isocyano-2,4-dimethylpentanoic acid methyl ester can be compared with similar compounds such as:
2-Isocyano-4-methylpentanoic acid methyl ester: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
2-Isocyano-2-methylpropanoic acid methyl ester: Another related compound with distinct chemical properties and uses.
Propriétés
Numéro CAS |
730964-76-8 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl 2-isocyano-2,4-dimethylpentanoate |
InChI |
InChI=1S/C9H15NO2/c1-7(2)6-9(3,10-4)8(11)12-5/h7H,6H2,1-3,5H3 |
Clé InChI |
WBBLGBLTTADXTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C(=O)OC)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















